molecular formula C19H21NO6 B14265108 Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate

Cat. No.: B14265108
M. Wt: 359.4 g/mol
InChI Key: ZHURQQFIXNPBDY-UHFFFAOYSA-N
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Description

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Pyrrolo Ring: The pyrrolo ring can be introduced via a cyclization reaction, often using a suitable cyclizing agent.

    Functional Group Modifications: The methoxy and dimethyl groups are introduced through methylation reactions, while the dioxo groups are typically introduced via oxidation reactions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form additional dioxo groups or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate can be compared with other similar compounds, such as:

    8,9-Dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline: Lacks the ethyl carboxylate group, which may affect its reactivity and applications.

    Ethyl 8,9-dimethoxy-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate: Lacks the dimethyl groups, which may influence its chemical properties and interactions.

    8,9-Dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ethyl ester.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-6H-pyrrolo[2,1-a]isoquinoline-1-carboxylate

InChI

InChI=1S/C19H21NO6/c1-6-26-18(23)14-15-11-8-13(25-5)12(24-4)7-10(11)9-19(2,3)20(15)17(22)16(14)21/h7-8H,6,9H2,1-5H3

InChI Key

ZHURQQFIXNPBDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC(=C(C=C3CC(N2C(=O)C1=O)(C)C)OC)OC

Origin of Product

United States

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